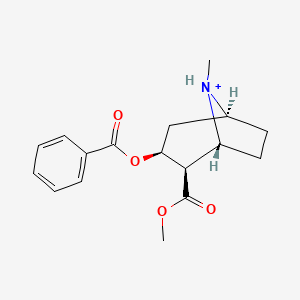

Cocaine(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22NO4+ |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azoniabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/p+1/t12-,13+,14-,15+/m0/s1 |

InChI Key |

ZPUCINDJVBIVPJ-LJISPDSOSA-O |

Isomeric SMILES |

C[NH+]1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Canonical SMILES |

C[NH+]1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Contextualization of Cocaine 1+ As a Protonated Tropane Alkaloid

Cocaine(1+), the conjugate acid of cocaine, is a chemical entity of significant interest in various fields of chemical research. ebi.ac.ukebi.ac.uk It belongs to the tropane (B1204802) alkaloid class, a group of naturally occurring compounds characterized by a distinctive bicyclic tropane ring system. nih.govpensoft.net Cocaine's molecular structure features a tertiary amino group, which is the site of protonation. ebi.ac.ukebi.ac.uk This protonation, the addition of a proton (H+), results in the formation of the cocaine(1+) cation. ebi.ac.ukebi.ac.uk The pKa value of cocaine is approximately 8.6, indicating that in an aqueous solution with a neutral pH, it exists predominantly in its protonated, or cationic, form. nih.govrsc.org

The structure of cocaine(1+) retains the core tropane skeleton, which is an azabicyclo[3.2.1]octane system. This cation is a conjugate acid of the neutral cocaine molecule. nih.gov The positive charge is localized on the nitrogen atom of the tertiary amine, forming an ammonium (B1175870) ion derivative. ebi.ac.ukzfin.org This fundamental structural aspect is crucial as it dictates many of the chemical and physical properties of the molecule, particularly its solubility and interactions in biological and analytical systems. nih.govmdpi.com

Significance of Investigating the Protonated State in Chemical Systems

The study of the protonated state of alkaloids like cocaine is paramount for several scientific reasons, primarily centered around their behavior in different chemical environments and their analysis.

Analytical Chemistry and Mass Spectrometry: In analytical techniques such as mass spectrometry (MS), molecules are often ionized before detection. For compounds like cocaine, protonation is a common ionization method, especially in techniques like electrospray ionization (ESI) and chemical ionization (CI). bris.ac.uksisweb.com The resulting protonated molecule, cocaine(1+) (often denoted as [M+H]+), has a mass-to-charge ratio (m/z) of 304.2. interchim.comionoptika.com

The investigation of the fragmentation of cocaine(1+) under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is a cornerstone of its detection and structural elucidation. The fragmentation pattern provides a chemical fingerprint for unambiguous identification. Key fragments of protonated cocaine include ions with m/z values of 182 and 105. bris.ac.ukredalyc.org The ion at m/z 182 is particularly significant and is often the most abundant fragment. redalyc.org Recent research has revisited the fragmentation pathways, employing computational chemistry to propose more stable structures for the observed fragment ions and to describe the formation of other, less prominent fragments. uts.edu.auresearchgate.netscilit.com

Physicochemical Properties and Transport: The protonation state dramatically influences a molecule's physicochemical properties, such as its solubility and lipophilicity. nih.govmdpi.comresearchgate.net The neutral form of cocaine is lipid-soluble, allowing it to pass through biological membranes. rsc.orgbiotech-spain.com Conversely, the protonated cocaine(1+) is water-soluble. nih.govbris.ac.uk This dual nature is critical for its transport and distribution. The ability of cocaine to change its protonation state depending on the pH of the environment is a key factor in its movement across biological barriers like the blood-brain barrier. rsc.orgbiotech-spain.com Computational studies using molecular dynamics simulations have explored the free energy changes as cocaine, in both its neutral and protonated forms, diffuses across a model lipid bilayer. rsc.org

Receptor Binding: There has been considerable scientific debate and research into whether cocaine binds to its target proteins, such as the dopamine (B1211576) transporter (DAT), in its protonated or neutral form. acs.orgacs.org Understanding the precise nature of this interaction at the molecular level is crucial for the design of novel chemical compounds. Recent studies suggest that cocaine likely binds to the dopamine transporter in its protonated form, forming an ionic interaction with specific amino acid residues like aspartate-79. acs.org

Scope and Research Imperatives in Cocaine 1+ Chemistry

Historical and Contemporary Synthetic Approaches to the Tropane Skeleton

The tropane skeleton is the fundamental bicyclic framework of cocaine. Its synthesis has challenged and intrigued chemists for over a century, leading to the development of innovative synthetic strategies.

Early Total Synthesis Methodologies

The first total synthesis of cocaine was a landmark achievement by Richard Willstätter in 1898, which also confirmed its structure. wikipedia.orgwikipedia.org Willstätter's lengthy 23-step synthesis commenced from cycloheptanone. thieme-connect.com A key step in his approach was the formation of the tropane skeleton through a bromination followed by an intramolecular transannular SN2 reaction. thieme-connect.com This pioneering work laid the foundation for alkaloid synthesis. total-synthesis.com

A more efficient and biomimetic synthesis of tropinone (B130398), a key intermediate for cocaine, was later developed by Robert Robinson in 1917. total-synthesis.cominhn.org Robinson's one-pot synthesis involved the reaction of succindialdehyde, methylamine, and acetonedicarboxylic acid, a remarkable feat of chemical synthesis for its time. inhn.org

Advanced Asymmetric and Catalytic Synthesis

Modern synthetic chemistry has focused on developing more efficient and stereoselective methods to construct the tropane skeleton and its derivatives. Asymmetric synthesis, which allows for the selective production of a specific enantiomer, is crucial as the biological activity of cocaine is stereospecific.

Several advanced strategies have been employed:

Intramolecular Mannich Reactions: This approach has been utilized for the asymmetric synthesis of substituted tropinones from acyclic precursors. nih.gov

Cycloaddition Reactions: Rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles have been developed to create substituted tropanes. nih.gov

Radical [3+3]-Annulation: A mild and simple protocol using visible-light photoredox catalysis has been reported for the synthesis of tropane and homotropane derivatives. springernature.comresearchgate.net

Enantiopure Sulfinimines: Methodologies using enantiopure sulfinimines have been developed for the asymmetric synthesis of homotropinone and the tropane alkaloid (+)-cocaine. temple.edu A Lewis acid-catalyzed [3+2] nitrone cycloaddition reaction is a key step in one such synthesis. temple.edu

Catalytic Stereoselective Transformations: General strategies for the total asymmetric synthesis of valuable tropane alkaloids, including (+)- and (-)-cocaine, have been developed using catalytic enantioselective reaction sequences. researchgate.net

These advanced methods offer greater control over the stereochemistry and allow for the efficient production of a variety of tropane-based molecules. researchgate.net

Biosynthetic Pathways Leading to Cocaine

In the coca plant (Erythroxylum coca), cocaine is produced through a complex series of enzyme-catalyzed reactions. Understanding this biosynthetic pathway is crucial for comprehending the natural production of this alkaloid.

Enzymatic Catalysis in Alkaloid Formation

The biosynthesis of cocaine involves several key enzymatic steps. wikipedia.orgontosight.ai The pathway begins with the amino acids L-ornithine or L-arginine. wikipedia.orgmdpi.com

Key enzymes and their roles include:

Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC): These enzymes catalyze the formation of putrescine from ornithine and arginine, respectively. mdpi.comnih.gov

Putrescine N-methyltransferase (PMT): This enzyme methylates putrescine to form N-methylputrescine, a committed step in the biosynthesis of tropane alkaloids. mdpi.com

Methylputrescine Oxidase (MPO): This enzyme catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.com

Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII): These enzymes reduce the ketone group of tropinone to an alcohol. TRI predominantly produces tropine, while TRII produces pseudotropine. wikipedia.orgnih.gov

Methylecgonone Reductase (MecgoR): In the cocaine pathway, this enzyme, belonging to the AKR family, is responsible for the reduction of the keto moiety on the tropane ring. pnas.org

Cocaine Synthase: This BAHD acyltransferase catalyzes the final step, the esterification of methylecgonine (B8769275) with benzoyl-CoA to form cocaine. nih.govpnas.orgoup.com

Recent research has identified a cytochrome P450 enzyme, CYP81AN15, and an O-methyltransferase, MT4, as key players in the conversion of the precursor 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) to methylecgonone. researchgate.net2firsts.com

Precursor Incorporation and Metabolic Branch Points

The biosynthesis of cocaine is a branched pathway, sharing precursors with other alkaloids. The N-methyl-Δ¹-pyrrolinium cation is a crucial branch point, serving as a precursor not only for cocaine but also for nicotine and other alkaloids. wikipedia.orgnih.gov

The carbon atoms required for the tropane ring are derived from acetyl-CoA, which are added to the N-methyl-Δ¹-pyrrolinium cation. wikipedia.org The benzoyl group of cocaine is synthesized from the amino acid phenylalanine via cinnamic acid. wikipedia.org

The biosynthesis is highly regulated, with the expression of key enzymes and the availability of precursors being tightly controlled within the plant, primarily in the young leaves. nih.govoup.com

Design and Synthesis of Cocaine(1+) Analogues and Derivatives

The synthesis of cocaine analogues and derivatives is a major focus of medicinal chemistry research. These efforts aim to develop compounds with altered biological activities, which can be valuable as research tools or potential therapeutic agents.

A wide variety of analogues have been synthesized by modifying different parts of the cocaine molecule: wikipedia.org

N-modified analogues: Derivatives with different alkyl or acyl groups on the nitrogen atom have been synthesized, such as ethyl, n-propyl, and benzyl (B1604629) norcocaine derivatives. researchcommons.org

C-1 substituted analogues: Analogues with substituents at the C-1 bridgehead position of the tropane skeleton have been prepared. researchgate.net

Phenyl ring substituted analogues: Modifications to the benzoyloxy group, including substitutions on the phenyl ring, have been explored.

Stereoisomers: The synthesis of the different stereoisomers of cocaine, such as pseudococaine (B1200434), allococaine, and allopseudococaine, has been important for understanding the stereochemical requirements for its biological activity. erowid.org

Rigid analogues: Conformationally restricted analogues, such as 7-azatricyclodecanes, have been designed and synthesized to probe the bioactive conformation of cocaine. drugbank.com

Isotopically labeled derivatives: 13C-labeled derivatives of cocaine and its metabolites have been synthesized for use as internal standards in analytical studies. mdpi.comnih.gov

The synthesis of these analogues often involves either derivatization of naturally occurring cocaine or total synthesis from simpler starting materials. google.com These synthetic efforts continue to provide valuable insights into the structure-activity relationships of cocaine and related compounds. researchgate.netnih.gov

Structural Modifications and Functional Alterations

Modifying the structure of the cocaine molecule at various positions has been a key strategy to probe its interaction with biological targets. The development of synthetic methods that allow for systematic and stereoselective substitution at the C-1, C-2, C-3, C-4, and N-8 positions of the tropane skeleton is crucial for exploring the chemical diversity around this scaffold. google.comgoogle.com

One significant challenge in synthesizing cocaine analogues is maintaining the cis relationship between the substituents at the C-2 and C-3 positions, where the C-2 carbomethoxy group is in the thermodynamically less favorable axial position. acs.orgtemple.edu Until recently, cocaine analogues with substituents at the C-1 bridgehead position were non-existent. nih.gov A novel asymmetric synthesis utilizing sulfinimine chemistry has enabled the creation of (R)-(−)-cocaine analogues with various substituents at the C-1 position, including methyl, ethyl, n-propyl, n-pentyl, and phenyl groups. acs.orgnih.gov

These modifications have led to varied functional outcomes. For instance, the C-1 methyl-substituted analogue was found to be equipotent to cocaine as a dopamine transporter (DAT) inhibitor, while the ethyl and phenyl-substituted analogues were 3- and 10-fold more potent, respectively. nih.gov Other modifications include N-alkylation of norcocaine (cocaine without the N-methyl group) to produce compounds like N-allylnorcocaine and N-cyclopropylmethylnorcocaine. nih.gov

Table 1: Research Findings on C-1 Substituted Cocaine Analogues

| Analogue | C-1 Substituent | Potency as DAT Inhibitor (Relative to Cocaine) |

|---|---|---|

| 2 | Methyl | Equipotent |

| 3 | Ethyl | 3-fold more potent |

| 4 | n-Propyl | Not specified |

| 5 | n-Pentyl | Not specified |

| 6 | Phenyl | 10-fold more potent |

Data sourced from reference nih.gov

Stereoisomers and Isotopic Labeling Strategies

The cocaine molecule has four chiral carbon atoms (C-1, C-2, C-3, and C-5), which gives rise to a number of stereoisomers. scielo.org.za Due to the geometric constraints of the bridgehead amine in the tropane ring, only eight of the sixteen theoretically possible stereoisomers can be synthesized. wikipedia.org These consist of four diastereomeric pairs: cocaine/S-cocaine, pseudococaine/S-pseudococaine, allococaine/S-allococaine, and allopseudococaine/S-allopseudococaine. scielo.org.za Of these, only the naturally occurring (R)-(-)-cocaine isomer is known to be addictive. acs.orgnih.gov The relative stability of these isomers is linked to steric demand; the most stable isomers, pseudococaine and allococaine, have their methoxycarbonyl and benzoyloxy groups in opposite positions. researchgate.net

Table 2: Stereoisomers of Cocaine

| Diastereomer | Enantiomers |

|---|---|

| Cocaine | (R)-(-)-cocaine (natural) and (S)-(+)-cocaine |

| Pseudococaine | (R)-pseudococaine and (S)-pseudococaine |

| Allococaine | (R)-allococaine and (S)-allococaine |

| Allopseudococaine | (R)-allopseudococaine and (S)-allopseudococaine |

Data sourced from references scielo.org.zanih.gov

Isotopic labeling is a critical strategy for analytical studies, particularly in mass spectrometry, to elucidate fragmentation pathways. dea.gov Cocaine derivatives have been synthesized where hydrogen atoms at specific positions are replaced with deuterium (²H or D). dea.gov Examples include labeling the N-methyl group ([N-methyl-¹¹C]cocaine), the O-methyl group, the phenyl ring, and various positions on the tropane skeleton (C-2, C-3, C-4, etc.). nih.govdea.gov These labeled compounds serve as valuable internal standards in quantitative analysis and help in understanding the molecule's metabolic fate. dea.govlgcstandards.com

Development of Reference Standards for Chemical Analysis

Accurate chemical analysis of seized materials relies on the availability of high-purity certified reference materials. unodc.org One approach to producing such standards for cocaine and its metabolites is to purify them directly from seized illicit substances. researchgate.netnih.gov Chromatographic techniques can be employed to isolate and purify cocaine from these materials, achieving purities as high as 98.37%. researchgate.netnih.gov Furthermore, the purified cocaine can be used as a starting material to synthesize its major metabolite, benzoylecgonine. researchgate.netnih.gov The identity and purity of these resulting reference standard candidates are confirmed using analytical methods like ultra-high-resolution mass spectrometry and nuclear magnetic resonance. researchgate.netnih.gov The United Nations Office on Drugs and Crime (UNODC) provides manuals with recommended methods for the analysis of seized drugs, emphasizing the importance of reference materials for reliable forensic evidence. unodc.orgunodc.org

Synthetic Cocaine Derivatives (New Psychoactive Substances)

The clandestine market has seen the emergence of synthetic cocaine derivatives, often classified as New Psychoactive Substances (NPS). These compounds are designed to mimic the effects of cocaine but possess altered chemical structures. chemicalbook.com

Chemical Structures and Classification

Cocaine analogues can be grouped into several classes based on their structural modifications. wikipedia.org These classes include:

Stereoisomers

3β-phenyl ring substituted analogues

2β-substituted analogues

N-modified analogues

3β-carbamoyl analogues

Piperidine (B6355638) homologues wikipedia.org

A notable example of a synthetic cocaine derivative is Dimethocaine (larocaine), which has a chemical structure of 3-diethylamino-2,2-dimethylpropyl-4-aminobenzoate. chemicalbook.com It was classified as a "synthetic cocaine derivative" by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2013. chemicalbook.com Another example is RTI-126, a phenyltropane derivative. recovered.org Some substances marketed as "pink cocaine" are not cocaine derivatives at all, but synthetic compounds like 2C-B. recovered.org

Table 3: Examples of Synthetic Cocaine Derivatives

| Compound Name | Chemical Class/Description |

|---|---|

| Dimethocaine (Larocaine) | Synthetic derivative with a 3-diethylamino-2,2-dimethylpropyl-4-aminobenzoate structure. chemicalbook.com |

| RTI-126 | A phenyltropane derivative. recovered.org |

| N-Allylnorcocaine | N-modified analogue of cocaine. nih.gov |

| N-Cyclopropylmethylnorcocaine | N-modified analogue of cocaine. nih.gov |

Synthetic Methodologies for Novel Analogues

The synthesis of novel cocaine analogues involves diverse chemical strategies aimed at achieving specific structural features and stereochemistry. A key breakthrough has been the use of sulfinimine (N-sulfinyl imine) chemistry. temple.edunih.gov This method involves the intramolecular [3 + 2] cycloaddition of a nitrone to an α,β-unsaturated ester, which establishes the crucial cis arrangement of substituents at the C-2 and C-3 positions of the tropane skeleton. acs.org This approach has been successfully used to prepare the first enantiopure C-1 substituted analogues of cocaine. acs.org

Another established method is the N-alkylation of norcocaine. Norcocaine, which is cocaine that has been demethylated at the nitrogen atom, can be reacted with various alkylating agents to introduce new functional groups at the N-8 position. nih.gov For example, N-allylnorcocaine and N-cyclopropylmethylnorcocaine were prepared by the alkylation of norcocaine. nih.gov These synthetic methods allow for the systematic exploration of the chemical space around the cocaine molecule, providing new compounds for research. google.com

Metabolite Identification and Chemical Characterization

The metabolism of cocaine in the human body is a primary source of related compounds found in the environment, primarily through the excretion of metabolites in urine. wikipedia.orgresearchgate.net These metabolites, along with the parent compound, enter wastewater systems and subsequently the broader aquatic environment.

Major Biotransformation Products (e.g., Benzoylecgonine, Ecgonine Methyl Ester)

Cocaine undergoes extensive metabolism, resulting in two main inactive metabolites: Benzoylecgonine (BE) and Ecgonine Methyl Ester (EME). nih.govmdpi.com BE is formed through the hydrolysis of the methyl ester group of cocaine, a process that can occur spontaneously at physiological pH or be catalyzed by human carboxylesterase 1 (hCE1) in the liver. wikipedia.orgnih.gov EME is produced via the hydrolysis of the benzoyl ester group, a reaction catalyzed by plasma cholinesterase and liver carboxylesterase type 2 (hCE2). nih.govnih.gov Both BE and EME can be further hydrolyzed to form ecgonine. nih.govoup.com

The relative amounts of these metabolites can vary, but studies have shown that a significant portion of a cocaine dose is excreted as BE and EME. researchgate.netnih.gov For instance, one study noted that approximately 35-54% of a cocaine dose is hydrolyzed to BE, while 32-49% is converted to EME. nih.gov

Table 1: Major Biotransformation Products of Cocaine(1+)

| Compound | Formula | Molar Mass ( g/mol ) | Formation Pathway |

| Benzoylecgonine | C₁₆H₁₉NO₄ | 289.331 | Hydrolysis of the methyl ester group of cocaine. wikipedia.orgnih.gov |

| Ecgonine Methyl Ester | C₁₀H₁₇NO₃ | 199.246 | Hydrolysis of the benzoyl ester group of cocaine. nih.govnih.gov |

| Ecgonine | C₉H₁₅NO₃ | 185.22 | Further hydrolysis of Benzoylecgonine or Ecgonine Methyl Ester. nih.govoup.com |

Minor and Novel Degradation Species

In addition to the major metabolites, a number of minor and novel degradation products of Cocaine(1+) have been identified. These can be formed through various metabolic pathways or as a result of environmental degradation processes. researchgate.netnih.gov

Norcocaine is a minor metabolite formed through the N-demethylation of cocaine. nih.govmdpi.com When cocaine is consumed concurrently with ethanol, a unique metabolite called cocaethylene is formed in the liver through transesterification. nih.govwikipedia.org Other identified minor metabolites and degradation products include norbenzoylecgonine and N-formylnorcocaine. researchgate.netnih.gov The pyrolysis of cocaine, such as when it is smoked, results in the formation of anhydroecgonine methyl ester (AEME). nih.govfaa.gov

Table 2: Minor and Novel Degradation Species of Cocaine(1+)

| Compound | Formula | Molar Mass ( g/mol ) | Formation Pathway |

| Norcocaine | C₁₆H₁₉NO₄ | 301.328 | N-demethylation of cocaine. nih.govmdpi.com |

| Cocaethylene | C₁₈H₂₃NO₄ | 317.385 | Transesterification of cocaine in the presence of ethanol. wikipedia.org |

| Norbenzoylecgonine | C₁₅H₁₇NO₄ | 275.299 | A metabolite identified in studies. researchgate.netnih.gov |

| N-formylnorcocaine | C₁₇H₁₉NO₅ | 317.337 | An oxidative reaction of the N-methyl group. researchgate.net |

| Anhydroecgonine Methyl Ester (AEME) | C₁₀H₁₅NO₂ | 181.23 | Pyrolysis product from smoking cocaine. nih.govfaa.gov |

Abiotic Degradation Mechanisms in Aquatic Environments

Once in the aquatic environment, Cocaine(1+) and its metabolites are subject to various abiotic degradation processes that can transform their chemical structure and influence their persistence.

Hydrolysis Kinetics and Pathways

The hydrolysis of Cocaine(1+) is a significant degradation pathway in aqueous solutions. The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by basic buffer species. acs.org Studies have shown that the hydrolysis rate increases with increasing pH and temperature. oup.com At neutral or slightly alkaline pH, cocaine hydrolyzes to form benzoylecgonine. researchgate.net The stability of cocaine in aqueous solutions is pH-dependent; it is more stable at a lower pH. researchgate.net For instance, at room temperature, cocaine in a solution with a pH of 5.5 or higher can decompose within about 13 days, primarily through hydrolysis to benzoylecgonine. researchgate.net

Table 3: Hydrolysis of Cocaine(1+)

| Condition | Primary Degradation Product | Key Influencing Factors |

| Aqueous Solution | Benzoylecgonine | pH, Temperature, Buffer Concentration. acs.orgoup.comresearchgate.net |

Oxidative Degradation: Chlorination and Photo-degradation (UV, Simulated Sunlight)

Oxidative processes, including chlorination during water treatment and photodegradation from sunlight, play a role in the transformation of Cocaine(1+).

Chlorination: The chlorination of water can lead to the degradation of cocaine and the formation of several by-products. nih.gov The sample's pH is a critical factor, affecting both the rate of chlorination and hydrolysis. nih.govresearchgate.net Identified transformation products from chlorination include benzoylecgonine, norcocaine, norbenzoylecgonine, and N-formylnorcocaine. nih.gov The main chlorination pathway involves an attack on the amine group, leading to N-dealkylation to form norcocaine. researchgate.net

Photodegradation: Exposure to ultraviolet (UV) radiation and simulated sunlight can also degrade Cocaine(1+). researchgate.netnih.gov Photodegradation in distilled water is relatively slow, but it is significantly enhanced in synthetic municipal wastewater effluent, suggesting that other components in the wastewater act as photosensitizers. researchgate.netrsc.org The main photodegradation pathways include ester bond cleavage, hydroxylation, and demethylation. researchgate.net Studies have identified several photo-degradation products, with some also being detected in wastewater samples, indicating their potential formation through biotic or other processes within sewage systems. researchgate.net

Table 4: Oxidative Degradation of Cocaine(1+)

| Process | Key Factors | Major Transformation Products |

| Chlorination | pH, Chlorine Concentration | Benzoylecgonine, Norcocaine, Norbenzoylecgonine, N-formylnorcocaine. nih.gov |

| Photodegradation (UV, Sunlight) | Water Matrix (presence of photosensitizers) | Products from ester bond cleavage, hydroxylation, and demethylation. researchgate.netresearchgate.net |

Biotic Transformation Processes in Environmental Matrices

In addition to abiotic processes, biotic transformations, primarily by microorganisms, contribute to the degradation of Cocaine(1+) in environmental matrices like wastewater and soil. doi.orgljmu.ac.uk

In wastewater, biotransformation has been observed to follow pseudo first-order kinetics. doi.org The process can lead to a significant reduction in the concentration of cocaine, with one study noting a 60% reduction due to biotransformation during a 7-hour period in a sewer system. doi.org The primary biotransformation product in wastewater is often benzoylecgonine, formed from the degradation of unmetabolized cocaine. doi.org The presence of ecgonine methyl ester and cocaethylene has also been observed in primary sludge, indicating biodegradation processes. ljmu.ac.uk The degradation of cocaine in sludge appears to involve both biotic and abiotic processes, with the concentration of mixed liquor solids influencing the rate. ljmu.ac.uk

Studies on soil have shown that the degradation of cocaine-related compounds can be predominantly biotic. researchgate.net The rate and pathways of degradation can vary significantly depending on the soil type and conditions. researchgate.net

Table 5: Biotic Transformation of Cocaine(1+)

| Environmental Matrix | Key Processes | Major Transformation Products |

| Wastewater/Sludge | Microbial degradation (pseudo first-order kinetics) | Benzoylecgonine, Ecgonine Methyl Ester, Cocaethylene. doi.orgljmu.ac.uk |

| Soil | Primarily biotic degradation | Varies with soil type and conditions. researchgate.net |

Microbial Degradation in Sewage Sludge Systems

Sewage sludge provides a rich environment for the microbial degradation of Cocaine(1+). Studies have shown that both biotic and abiotic processes contribute to its removal in these systems. fountainjournals.com In batch tests using sewage sludge, a rapid initial removal of Cocaine(1+) has been observed, with degradation increasing over time. ljmu.ac.uk This degradation is accompanied by the formation of metabolites such as ecgonine methyl ester and cocaethylene. fountainjournals.comljmu.ac.uk The process is influenced by temperature, with degradation occurring more slowly at lower temperatures (e.g., 4°C) and more rapidly at higher temperatures (e.g., 19°C). fountainjournals.comresearchgate.net

Research indicates that the removal rates for Cocaine(1+) in sewage sludge can be significant, with one study reporting a 91.0% removal rate after three hours of equilibration. fountainjournals.com The degradation is attributed to the activity of various microorganisms present in the sludge. For instance, bacteria from the genus Rhodococcus can utilize cocaine as a source of carbon and nitrogen. nih.gov The microbial community in sewage systems, including bacteria in biofilms and sediments, plays a crucial role in the transformation of Cocaine(1+). nih.gov

Enzymatic Biotransformation in Environmental Contexts

The biotransformation of Cocaine(1+) in the environment is largely a result of enzymatic activity. Cocaine esterase, an enzyme found in various bacteria, is key to this process. nih.gov For example, Rhodococcus sp. MB1 and Pseudomonas maltophilia MB11L have been identified as possessing cocaine esterase, which catalyzes the hydrolysis of cocaine into ecgonine methyl ester and benzoic acid. nih.gov

Other bacterial enzymes, such as carboxylesterases from Bacillus subtilis and Bacillus licheniformis, can hydrolyze cocaine to benzoylecgonine and methanol. nih.gov The primary human metabolite of cocaine, benzoylecgonine, is also subject to biotransformation in the environment, although it is more resistant to degradation. researchgate.netdoi.org The enzymatic processes that occur in the environment mirror those that happen in the human body, but the environmental fate of these compounds is a critical area of study. nih.gov It has been noted that both extracellular and intracellular enzyme activities influence the degradation of Cocaine(1+). fountainjournals.comresearchgate.net

Chemical Fate of Cocaine(1+) in Natural and Engineered Systems

The persistence and distribution of Cocaine(1+) and its metabolites in aquatic environments are of growing concern. Understanding their fate is essential for assessing their potential ecological impact.

Persistence and Distribution in Wastewater and Surface Waters

Despite degradation processes, Cocaine(1+) and its primary metabolite, benzoylecgonine, are frequently detected in wastewater treatment plant (WWTP) effluents and surface waters. mdpi.comresearchgate.net This indicates that conventional wastewater treatment processes are not fully effective at removing these compounds. mdpi.com

Concentrations of Cocaine(1+) in surface waters have been reported in the nanogram per liter (ng/L) range. For instance, studies in Belgium found cocaine concentrations ranging from <1 to 753 ng/L in rivers and WWTPs. researchgate.net Similarly, research in Italy detected cocaine in the River Po, with an estimated 4 kg of cocaine being carried by the river daily. researchgate.net The ratio of cocaine to benzoylecgonine can vary depending on factors like water temperature, which affects the rate of degradation. researchgate.net The continuous introduction of these compounds into aquatic environments underscores their persistence. mdpi.com

| Location | Compound | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Rivers and WWTPs, Belgium | Cocaine | <1 - 753 | researchgate.net |

| Rivers and WWTPs, Belgium | Benzoylecgonine | <1 - 2258 | researchgate.net |

| Olona River, Italy | Cocaine | 44 | acs.org |

| Rivers, Ireland | Cocaine | 25 - 33 | acs.org |

| Surface Waters, Europe | Cocaine | up to 753 | researchgate.net |

Remediation and Removal Strategies for Environmental Contaminants

The presence of Cocaine(1+) and other pharmaceuticals in water bodies has prompted research into effective remediation and removal strategies. researchgate.netmdpi.com Existing methods used in drinking water treatment plants, such as ozonation and granular activated carbon (GAC) filtration, have shown some effectiveness in removing these compounds. acs.org

For example, one study found that GAC filtration removed 100% of cocaine, while post-chlorination also achieved complete elimination. acs.org However, metabolites like benzoylecgonine can be more persistent. acs.org Advanced oxidation processes and other innovative technologies are being explored to enhance the removal of these emerging contaminants. researchgate.net Nature-based solutions, such as constructed wetlands, also offer potential alternatives for cleaning up contaminated water. mongabay.com The development of effective and low-cost technologies is crucial for mitigating the environmental risks posed by these pollutants. mdpi.com

Chemical Footprint of Cocaine Production on Ecosystems

The environmental impact of Cocaine(1+) extends beyond its consumption and subsequent release into wastewater. The production process itself leaves a significant and damaging chemical footprint on ecosystems.

Contaminant Release from Processing Activities

The illicit production of cocaine involves the use of large quantities of toxic chemicals. mongabay.com These chemicals, which include gasoline, sulfuric acid, and acetone, are often dumped into the environment, leading to severe soil and water pollution. mongabay.comecologic.eu It is estimated that the production of one kilogram of cocaine requires approximately 284 liters of gasoline. mongabay.com

Impact on Water Chemistry and Soil Composition

The introduction of the cocaine cation, Cocaine(1+), and its associated compounds into the environment leads to significant alterations in the chemistry of water bodies and the composition of soil. These changes are driven by a series of chemical degradation and transformation processes, as well as interactions with environmental matrices.

Impact on Water Chemistry

Cocaine(1+) primarily enters aquatic systems through the excretion of the parent compound and its metabolites, which then pass through wastewater treatment plants that may not completely remove them. mongabay.comrsc.org Once in the water, Cocaine(1+) is subject to several degradation processes that alter the local water chemistry. The primary transformation pathways include hydrolysis, chlorination, and photodegradation. researchgate.netnih.govcapes.gov.br

Research has shown that the stability of Cocaine(1+) in aquatic environments is influenced by factors such as pH and the presence of organic matter. researchgate.netnih.gov Sample pH, in particular, has been identified as a crucial variable, as it increases the rate of both chlorination-mediated reactions and the hydrolysis of the ester bond. nih.gov

Studies involving spiked surface water have identified numerous degradation products. nih.gov Hydrolysis of Cocaine(1+) primarily yields benzoylecgonine (BE). researchgate.net Water chlorination processes lead to the formation of several by-products, including norcocaine, norbenzoylecgonine, and N-formylnorcocaine. nih.govresearchgate.net Photodegradation, through both UV irradiation and simulated sunlight, also results in a suite of transformation products. researchgate.netnih.gov In one study, up to sixteen different compounds were detected after the degradation of cocaine in water, with eight resulting from chlorination and seven from photodegradation. researchgate.netnih.gov The presence of organic matter can affect the rate of these reactions; for instance, in water with high organic content, chlorine can be rapidly consumed, limiting the formation of certain degradation products. nih.gov

The following table summarizes the key degradation products of cocaine identified in aquatic environments through various transformation processes.

| Degradation Process | Identified Transformation Products |

| Hydrolysis | Benzoylecgonine (BE) researchgate.net |

| Chlorination | Norcocaine, Norbenzoylecgonine, Monochlorinated derivatives of cocaine, N-formylnorcocaine researchgate.netresearchgate.net |

| Photodegradation | Norcocaine, Norbenzoylecgonine, and other products resulting from dealkylation, hydroxylation, and nitration. researchgate.netnih.gov |

Impact on Soil Composition

The impact of Cocaine(1+) on soil composition is multifaceted, stemming from both the cultivation of coca plants and the chemical-intensive process of cocaine production. mongabay.comeuropa.eu The cultivation process itself can lead to deforestation, soil erosion, and depletion of soil nutrients. europa.euresearchgate.netunodc.org

The introduction of Cocaine(1+) into the soil raises questions about its mobility and persistence. The pKa value of cocaine is 8.61, indicating that in most soil environments, it will exist at least partially in its cationic form, Cocaine(1+). nih.gov Cations generally exhibit stronger adsorption to soils rich in organic carbon and clay compared to their neutral counterparts. nih.gov The logarithmic value of the organic carbon-water (B12546825) partition coefficient (log Koc) for cocaine has been reported as 2.78, which suggests low mobility in soil. nih.gov The interaction between pollutants like Cocaine(1+) and soil particles is a key process governing their transport and bioavailability. frontiersin.org

The sorption (adsorption and absorption) and desorption processes are critical in determining the fate of Cocaine(1+) in the soil. slideshare.net These processes are influenced by soil characteristics such as pH, organic matter content, and clay mineralogy. frontiersin.orginflibnet.ac.in For example, at low soil pH, the roots of coca plants have been shown to accumulate high concentrations of aluminum, a concentration that decreases as the soil pH increases. usda.gov

Furthermore, the clandestine production of cocaine introduces a host of hazardous chemicals into the soil. europa.eu These include solvents like gasoline, acetone, and toluene, as well as acids and bases such as sulfuric acid and potassium permanganate. mongabay.comeuropa.euresearchgate.net The disposal of this chemical waste, often by dumping it directly onto the ground, leads to severe soil contamination and degradation. europa.euresearchgate.net This chemical onslaught alters the soil's natural composition, affects its microbial communities, and can render it infertile. researchgate.net

The table below outlines the key factors influencing the behavior and impact of Cocaine(1+) in soil.

| Factor | Impact on Soil Composition |

| Sorption/Adsorption | Cocaine(1+), as a cation, tends to adsorb to negatively charged soil particles like clay and organic matter, which can limit its mobility. nih.govinflibnet.ac.in The water-solid partition coefficient (Kd) influences its removal. researchgate.net |

| Soil pH | Affects the charge of Cocaine(1+) and the surface charge of soil colloids, influencing adsorption. It also affects the solubility and uptake of mineral elements by coca plants. nih.govusda.gov |

| Organic Matter | High organic matter content generally increases the sorption of organic compounds like cocaine, reducing their leaching potential. nih.govfrontiersin.org |

| Associated Chemicals | Solvents, acids, and other chemicals used in production cause direct soil contamination and degradation, altering its physical and chemical properties. mongabay.comeuropa.euresearchgate.net |

| Erosion and Degradation | Intensive cultivation practices for coca can lead to soil erosion and nutrient depletion. researchgate.netunodc.org |

Advanced Analytical Methodologies for Cocaine 1+ Characterization

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating Cocaine(1+) from its metabolites, impurities, and the matrix in which it is found. This separation is crucial for accurate quantification and identification.

Gas Chromatography Hyphenated with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of cocaine and its derivatives. researchgate.netscientificliterature.org In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. shimadzu.com Following separation, the compounds are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

For cocaine analysis, specific fragment ions are monitored to ensure accurate identification and quantification. scientificliterature.org The dominant high-mass ion fragment at m/z 182 is often used as the precursor ion for multiple reaction monitoring (MRM) transitions, enhancing the selectivity of the analysis. shimadzu.com Other significant fragment ions include those at m/z 82 and 105, which are indicative of the cocaine bicyclic structure and the benzoyl ion, respectively. redalyc.org The use of isotopically labeled internal standards, such as d5-cocaine, allows for the differentiation between administered drugs and endogenous compounds and improves the accuracy of quantification. ojp.gov GC-MS methods have been successfully validated for the determination of cocaine and its metabolites in various biological matrices, including urine, blood, and hair. researchgate.netredalyc.orgojp.gov

Liquid Chromatography Hyphenated with Mass Spectrometry (LC-MS, UPLC-MS/MS, QTOF MS)

Liquid chromatography-mass spectrometry (LC-MS) and its advanced iterations, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and quadrupole time-of-flight mass spectrometry (QTOF MS), are indispensable for the analysis of Cocaine(1+) and its metabolites. nih.govresearchgate.net These techniques are particularly advantageous for analyzing non-volatile and thermally labile compounds, which may not be suitable for GC-MS without derivatization.

UPLC-MS/MS offers high sensitivity and selectivity, allowing for the simultaneous determination of cocaine and multiple metabolites in complex biological matrices like blood and urine. researchgate.net The method often involves a simple extraction step followed by separation on a reversed-phase column and detection using multiple reaction monitoring (MRM). researchgate.net This approach enables accurate quantification at low concentrations. sciex.comwindows.net

High-resolution mass spectrometry (HRMS) platforms like QTOF-MS provide highly accurate mass measurements, which are crucial for identifying unknown metabolites and impurities. researchgate.netnih.gov This is particularly valuable in drug profiling studies, where the chemical signature of a seized sample can provide intelligence on its origin and manufacturing process. researchgate.netnih.gov For instance, UHPLC-QTOF-MS has been used to identify numerous alkaloids and adulterants in cocaine samples, aiding in forensic investigations. nih.govresearchgate.net

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of Cocaine(1+). researchgate.net CE separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency, short analysis times, and requires only small sample volumes. nju.edu.cn

CE has been successfully used for the simultaneous analysis of cocaine and other illicit drugs on contaminated banknotes. nju.edu.cn By employing a field-amplified sample stacking (FASS) technique, the sensitivity of CE can be significantly enhanced, allowing for the detection of cocaine at nanomolar concentrations. nju.edu.cn CE can also be coupled with mass spectrometry (CE-MS) for enhanced specificity in identifying cocaine and its metabolites. mdpi.com While not as commonly used as GC-MS or LC-MS for routine analysis, CE provides a valuable alternative, particularly for complex samples or when high separation efficiency is required. researchgate.netresearchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are vital for the detailed structural elucidation and profiling of Cocaine(1+) and related compounds. These techniques provide in-depth information about the molecular structure and composition of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including Cocaine(1+). NMR provides detailed information about the carbon-hydrogen framework of a molecule. Complete assignment of ¹H and ¹³C NMR spectra, aided by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous determination of the molecular structure of cocaine and its metabolites, such as benzoylecgonine (B1201016). researchgate.net

Recent advancements in NMR crystallography, which combines experimental NMR data with computational methods like GIPAW DFT calculations, have further enhanced the power of NMR for structure determination in the solid state. acs.org This approach has been used to accurately determine the crystal structure of cocaine. acs.org

High-Resolution Mass Spectrometry for Metabolite and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone for the comprehensive profiling of metabolites and impurities associated with Cocaine(1+). nih.govumaryland.edu HRMS instruments, such as QTOF and Orbitrap mass spectrometers, provide exceptional mass accuracy and resolution, enabling the differentiation of compounds with very similar masses. researchgate.netwaters.com

HRMS is extensively used in metabolomics to identify the biotransformation products of cocaine in biological systems. mdpi.com For example, LC-HRMS has been employed to characterize the differential metabolism of cocaine in various species by identifying novel metabolites. mdpi.com In forensic science, HRMS is invaluable for impurity profiling of seized cocaine samples. nih.govfrontiersin.org The unique pattern of impurities and alkaloids can be used to link different drug seizures, providing crucial intelligence for law enforcement agencies. nih.govresearchgate.net The high sensitivity and specificity of HRMS also allow for the detection of trace-level impurities that may not be observable with lower-resolution instruments. frontiersin.orgnih.gov

Infrared Spectroscopy in Material Identification

Infrared (IR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR) and Fourier Transform (FT) capabilities, serves as a powerful, non-destructive technique for the identification of Cocaine(1+) in seized materials. researchgate.netresearchgate.net This method relies on the principle that functional groups within a molecule absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.

For Cocaine(1+), typically in its hydrochloride salt form, characteristic absorption bands are observed in the mid-infrared region. researchgate.netscielo.br These bands correspond to the vibrational modes of its molecular structure. Key spectral features for cocaine hydrochloride include strong absorptions from the stretching vibrations of the two carbonyl (C=O) groups, which appear around 1712 cm⁻¹ and 1728 cm⁻¹. researchgate.netresearchgate.net The C-O stretching of the acetate (B1210297) group results in strong bands at approximately 1265, 1230, and 1105 cm⁻¹. researchgate.net Additionally, the presence of the monosubstituted benzene (B151609) ring is confirmed by stretching and out-of-plane bending vibrations at 1071, 1026, and 729 cm⁻¹. researchgate.netscielo.br A broad band centered around 2540 cm⁻¹ is characteristic of the N-H stretching of the hydrochloride salt. scielo.brresearchgate.net

The utility of FTIR/ATR extends to quantitative analysis, allowing for the determination of cocaine concentration in samples. ispub.com Studies have demonstrated that by creating calibration curves based on the absorbance of characteristic peaks, the amount of cocaine can be quantified with a degree of accuracy comparable to chromatographic techniques like Gas Chromatography/Flame Ionization Detection (GC/FID). ispub.com For instance, a calibration at the 732 cm⁻¹ frequency has been shown to be effective for quantification. ispub.com This rapid analytical method requires minimal sample preparation, making it highly advantageous for forensic applications. ispub.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) Stretching | 1712, 1728 | researchgate.netresearchgate.net |

| Acetate (C-O) Stretching | 1105, 1230, 1265 | researchgate.net |

| Monosubstituted Benzene Stretching | 1026, 1071 | researchgate.netscielo.br |

| Monosubstituted Benzene Out-of-Plane Bending | 729 | researchgate.netscielo.br |

| Hydrochloride (N-H) Stretching | ~2540 | scielo.brresearchgate.net |

Electrochemical and Biosensor Approaches

Electrochemical methods offer sensitive and rapid detection of Cocaine(1+), often with the potential for on-site analysis. These techniques are based on measuring changes in electrical signals (current or impedance) that occur when the target molecule interacts with a specially designed electrode surface.

Voltammetric and Impedimetric Detection Strategies

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are employed for the detection of Cocaine(1+). mdpi.comrsc.org These methods involve applying a varying potential to an electrode and measuring the resulting current, which is related to the oxidation or reduction of the analyte. For instance, a well-defined oxidation peak current for cocaine has been observed at approximately 0.62 V using a carbon paste electrode modified with a uranyl complex, allowing for quantitative analysis in the micromolar concentration range. mdpi.com The development of 3D-printed graphene-polylactic acid electrodes has also shown promise for the square-wave voltammetric determination of cocaine, with a detection limit of 6 μmol L⁻¹. rsc.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that measures the opposition to the flow of alternating current as a function of frequency. nih.govmdpi.com When Cocaine(1+) binds to a modified electrode surface, it can alter the charge transfer resistance (Rct), which can be measured to quantify the analyte. This method has been used in the development of highly sensitive sensors. nih.govmdpi.com For example, an impedimetric sensor for cocaine detection achieved a limit of detection of 0.24 ng mL⁻¹ (0.70 nM). mdpi.com

| Technique | Electrode/Sensor | Detection Limit | Reference |

| Cyclic Voltammetry | Modified Carbon Paste Electrode | 1.0 × 10⁻⁷ mol·L⁻¹ | mdpi.com |

| Square-Wave Voltammetry | 3D-Printed Graphene-PLA | 6 μmol L⁻¹ | rsc.org |

| Electrochemical Impedance Spectroscopy | Molecularly Imprinted Polymer Sensor | 0.24 ng mL⁻¹ | mdpi.com |

Aptamer-Based Biosensors for Environmental and Forensic Matrices

Aptamers, which are single-stranded DNA or RNA oligonucleotides, have emerged as highly specific recognition elements in biosensors for Cocaine(1+). acs.org These aptasensors leverage the high affinity and selectivity of aptamers to bind to their target molecule. magtech.com.cnmdpi.com The binding event is then converted into a measurable signal, which can be optical (fluorescence, colorimetric) or electrochemical. magtech.com.cn

Electrochemical aptamer-based biosensors (E-aptasensors) are particularly suitable for portable, point-of-care applications. acs.orgnih.gov The binding of Cocaine(1+) to the aptamer, which is often immobilized on an electrode surface, can induce a conformational change. acs.org This change can be detected through various electrochemical methods, including square-wave voltammetry (SWV) and electrochemical impedance spectroscopy (EIS). nih.govnih.gov For example, an impedimetric aptasensor using a screen-printed electrode modified with a dendrimer/silver nanoparticle nanocomposite demonstrated a very low limit of detection of 333 amol L⁻¹. nih.gov Aptasensors have been successfully applied to detect cocaine in complex matrices such as human saliva and urine. mdpi.comnih.gov The development of these sensors often involves strategies to enhance sensitivity and overcome matrix interference, such as modifying the aptamer or the electrode surface. acs.orgnih.gov

| Sensor Type | Matrix | Detection Limit | Reference |

| Evanescent Wave Fibre Biosensor | Buffer | 10.5 µM | royalsocietypublishing.org |

| Impedimetric Aptasensor | Buffer | 333 amol L⁻¹ | nih.gov |

| Surface Plasmon Resonance Aptasensor | Synthetic Urine | 0.43 ng/mL | preprints.org |

| Disposable E-aptasensor | 90% Human Saliva | 3.7 μM | nih.gov |

Microscopic and Elemental Analysis of Cocaine(1+) Materials

Microscopic and elemental analysis techniques provide invaluable information about the physical and chemical characteristics of Cocaine(1+) materials, including their morphology and elemental composition.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at high magnification. ccsenet.orgresearchgate.net In the context of Cocaine(1+), SEM has been used to examine the morphology of seized cocaine samples, including those camouflaged in polymeric matrices or charcoal. ccsenet.orgnih.gov These analyses can reveal differences in the surface structure of materials containing cocaine compared to those without. nih.gov For instance, SEM images of charcoal used for smuggling showed structural differences between the cocaine-loaded material and drug-free charcoal. nih.gov SEM has also been employed to study the morphology of molecularly imprinted polymers developed for cocaine detection and to visualize the interaction between astrocytes and microglia in neurological studies related to cocaine. nih.govresearchgate.net

Energy Dispersive X-ray (EDX) for Elemental Composition

Energy Dispersive X-ray (EDX) spectroscopy, often used in conjunction with SEM, is an analytical technique for the elemental analysis of a sample. wikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. wikipedia.org EDX analysis can identify the elements present in a sample and provide semi-quantitative information about their relative abundance. thermofisher.comnih.gov

In the analysis of Cocaine(1+) materials, EDX is crucial for identifying the elemental composition of the drug itself and any accompanying adulterants or cutting agents. ccsenet.orgacs.org For example, in a study of cocaine camouflaged in charcoal, EDX analysis revealed the presence of iron in the cocaine-containing material, which was likely a remnant of the masking process. nih.gov EDX can also detect inorganic elements that may be present in street samples, providing clues about the sample's origin or preparation method. acs.orgscielo.br

| Element | Matrix | Significance | Reference |

| Carbon (C) | Cocaine Hydrochloride | Main constituent of cocaine | acs.org |

| Oxygen (O) | Cocaine Hydrochloride | Main constituent of cocaine | acs.org |

| Chlorine (Cl) | Cocaine Hydrochloride | Indicates the hydrochloride salt form | acs.org |

| Sulfur (S) | Street Cocaine Sample | Possible impurity or cutting agent | acs.org |

| Iron (Fe) | Cocaine-containing Charcoal | Potential leftover from masking process | nih.gov |

Specialized Analytical Considerations for Protonated Cocaine

The analysis of Cocaine(1+) necessitates careful control and understanding of its pH-dependent behavior and stability to ensure accurate and reliable results.

pH-Dependent Detection and Precipitation Phenomena

The detection and behavior of cocaine in solution are significantly influenced by pH. Cocaine is a weak base with a pKa of approximately 8.6 to 8.7. duke.edunih.govwikipedia.orgacs.orgacs.org This means that in acidic to neutral solutions, the protonated form, Cocaine(1+), predominates. This ionized form is water-soluble. duke.edu Conversely, in alkaline environments, the uncharged or free base form becomes more prevalent. duke.edu This pH-dependent equilibrium is a critical factor in analytical methodologies.

The charge of the cocaine molecule dictates its ability to cross biological membranes and its solubility in various solvents. duke.edu For instance, the ionized form has difficulty passing through most cell membranes, while the un-ionized, more lipophilic form can pass through more easily. duke.edu This principle is fundamental to extraction procedures used in sample preparation. For example, to separate cocaine hydrochloride from other substances, sodium hydroxide (B78521) can be added to an aqueous solution to precipitate the cocaine free base, which can then be extracted with a non-polar solvent like ethyl ether. forensicresources.org

The pH also affects the electrochemical detection of cocaine. uantwerpen.be Studies have shown that the oxidation of cocaine, which is the basis for some electrochemical detection methods, is pH-dependent. uantwerpen.be For example, a linear relationship between the peak potential and pH has been observed between pH 6 and 9, indicating that the oxidation process involves the transfer of both protons and electrons. uantwerpen.be However, at a very low pH (e.g., below 6), the cocaine signal may be suppressed in the presence of certain adulterants like benzocaine (B179285) due to local pH changes near the electrode surface. uantwerpen.be

Precipitation is another key phenomenon governed by pH. Cocaine hydrochloride, the salt form, will precipitate out of a solution when hydrochloric acid is added to a solution of cocaine free base in a solvent like ether. wikipedia.org This is a common final step in the illicit production of cocaine hydrochloride. wikipedia.org Conversely, adding a base like ammonia (B1221849) or sodium bicarbonate to a solution of cocaine hydrochloride will cause the precipitation of the free base form, which is the principle behind the production of "crack" cocaine. unodc.org

Stability and Sample Preservation of Cocaine(1+) Forms

The stability of cocaine in biological and non-biological samples is a significant concern for forensic analysis, as degradation can lead to inaccurate quantification and interpretation. Cocaine can undergo both spontaneous and enzymatic hydrolysis. nih.govmdpi.com The primary degradation products are benzoylecgonine (BE) and ecgonine (B8798807) methyl ester (EME). oup.comresearchgate.net

The stability of Cocaine(1+) is highly dependent on temperature and pH. oup.com In blood samples, cocaine is unstable at room temperature, even with preservatives. oup.com To mitigate degradation, blood samples should be preserved, for instance with sodium fluoride (B91410) (NaF), which inhibits enzymatic activity, and stored at low temperatures. nih.govmdpi.comoup.com Studies have shown that at -20°C, cocaine compounds in blood are stable for over a year, with recoveries greater than 80%. oup.comnih.gov In contrast, at 4°C, significant degradation occurs, with cocaine disappearing within 150 days even in the presence of NaF. oup.comnih.gov

In urine, where enzymatic hydrolysis is not a factor, chemical hydrolysis is the main degradation pathway and is influenced by both temperature and pH. oup.com Cocaine is stable in frozen urine samples regardless of pH. oup.com However, at refrigerated temperatures (4°C), pH plays a crucial role. Cocaine is stable for over a year in urine at pH 4, but at pH 8, it degrades significantly and may not be detectable after 90 days. oup.com Therefore, adjusting the pH of urine samples to around 4 or 5 and storing them frozen is recommended to ensure the stability of cocaine. nih.govmdpi.comoup.comnih.gov

The following table summarizes the stability of cocaine under different storage conditions based on research findings.

| Matrix | Temperature | Preservative/pH | Stability Findings |

| Blood | Room Temp | With/Without | Unstable, significant degradation. oup.com |

| Blood | 4°C | With NaF | Disappears after 150 days. oup.comnih.gov |

| Blood | 4°C | Without NaF | Disappears after 30 days. oup.comnih.gov |

| Blood | -20°C | With/Without NaF | Stable for over 1 year (recoveries >80%). oup.comnih.gov |

| Urine | 4°C | pH 4 | Stable for over 1 year. oup.com |

| Urine | 4°C | pH 8 | Undetectable after 90 days. oup.com |

| Urine | -20°C | pH 4 & 8 | Stable for over 1 year. oup.com |

Impurity Profiling and Material Sourcing in Forensic Chemistry

Impurity profiling is a powerful tool in forensic science that involves the chemical analysis of seized drug samples to identify and quantify minor and trace components. unodc.org This information can be used to establish links between different seizures, identify manufacturing methods, and infer geographical origins. unodc.orgnih.gov

Characterization of Adulterants and Diluents

Illicit cocaine is rarely pure and is often mixed with adulterants and diluents. nih.govforensicsciencesimplified.org Adulterants are substances added to mimic or enhance the drug's effects, while diluents are used to increase the bulk and weight of the product. jppres.comscirp.org The identification of these cutting agents is a crucial part of forensic analysis. researchgate.net

Common adulterants found in cocaine samples include other local anesthetics like lidocaine, benzocaine, and procaine, as well as stimulants like caffeine. unodc.orgscirp.orgresearchgate.netinchem.org Phenacetin and levamisole (B84282) are also frequently encountered adulterants. researchgate.net Diluents often include sugars such as mannitol, lactose, and glucose, as well as other substances like sodium bicarbonate and corn starch. unodc.orgjppres.com

A variety of analytical techniques are employed for the characterization of these substances. Gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying and quantifying both cocaine and its adulterants. nih.govresearchgate.netscielo.br High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry are also widely used, offering high resolution and sensitivity for detecting even trace impurities. nih.govwiley.com Vibrational spectroscopy techniques, such as Fourier-transform infrared spectroscopy (FTIR), provide a rapid and non-destructive method for screening samples and can be combined with chemometric methods for quantitative analysis. nih.govscielo.br

The following table lists some common adulterants and diluents found in seized cocaine samples.

| Type | Compound Name |

| Adulterant | Lidocaine |

| Adulterant | Benzocaine |

| Adulterant | Procaine |

| Adulterant | Caffeine |

| Adulterant | Phenacetin |

| Adulterant | Levamisole |

| Adulterant | Tetracaine |

| Diluent | Mannitol |

| Diluent | Lactose |

| Diluent | Glucose |

| Diluent | Sodium Bicarbonate |

| Diluent | Corn Starch |

Methodologies for Linking Seized Samples

The chemical "signature" or impurity profile of a seized drug sample can provide valuable intelligence for law enforcement. unodc.org By comparing the impurity profiles of different samples, forensic chemists can determine if they share a common origin or have been part of the same trafficking network. unodc.orgnih.gov

The basis for this comparative analysis is the presence of trace impurities that originate from the coca plant itself or are introduced during the manufacturing process. researchgate.netojp.gov These can include minor coca alkaloids, processing by-products, and residual solvents. unodc.org The relative ratios of these impurities can vary between different batches of cocaine, providing a unique chemical fingerprint. nih.gov

Several analytical approaches are used for impurity profiling. Capillary gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is commonly used to analyze the alkaloidal impurities. unodc.orgresearchgate.net The analysis of residual solvents, often performed using headspace GC-MS, can provide information about the final processing stages of cocaine hydrochloride production. unodc.orgacs.orgnih.gov

Chemometric methods, which involve the use of statistical and mathematical techniques, are essential for interpreting the complex data generated from impurity profiling. nih.govscielo.br Techniques like principal component analysis (PCA) and partial least-squares discriminant analysis (PLS-DA) can be used to classify samples and identify correlations between them based on their chemical profiles. scielo.br By establishing linkage thresholds, these methods can provide a statistical basis for determining whether two samples are likely to have originated from the same source. acs.orgnih.gov Stable isotope ratio analysis of carbon and nitrogen is another powerful technique that can help determine the geographical region where the coca plants were grown. utah.edu

Computational Chemistry and Molecular Modeling of Cocaine 1+ Interactions

Theoretical Frameworks for Protonation State and Solvation

The environment surrounding the cocaine molecule, particularly the pH, dictates its protonation state. In aqueous environments such as the bloodstream, cocaine, with a pKa of 8.6, exists predominantly in its protonated, charged form (Cocaine(1+)). rsc.orgduke.edu This characteristic is fundamental to its interaction with biological membranes and its subsequent transport.

Quantum Chemical Calculations for Aqueous Environments

Quantum chemical calculations, such as those employing density functional theory (DFT), are utilized to investigate the stereochemistry, stability, and reactivity of cocaine and its isomers. scielo.org.zajournals.co.za These calculations can determine the effects of solvents like water on the energy and structure of the molecule. scielo.org.zajournals.co.za For instance, first-principle electronic structure calculations have been used to determine reaction pathways and energy barriers for the hydrolysis of cocaine in aqueous solutions. nih.gov

Solvent effects are critical for accurately calculating the free energy barriers of reactions involving protonated cocaine. nih.gov Methods like the Solvation Model based on Density (SMD) have been successful in reproducing experimental partition coefficient values for both neutral and protonated forms of cocaine. researchgate.net The choice of computational method is important, as different functionals, such as B3LYP and M06-L, can yield varying accuracy for predicting different spectroscopic properties like UV/Vis spectra. researchgate.net

Atomic Scale Structure and Hydration in Solution

Neutron diffraction combined with computational modeling provides a detailed picture of the atomic-scale structure and hydration of Cocaine(1+) in aqueous solutions. semanticscholar.orgrsc.org These studies reveal that the amphiphilic nature of cocaine, possessing both hydrophilic and lipophilic regions, governs its interaction with water. semanticscholar.orgrsc.orgresearchgate.net

On average, the carbonyl oxygens and the amine group of the Cocaine(1+) molecule form approximately five hydrogen bonds with surrounding water molecules. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net A significant finding is the localization of water molecules within a cavity formed by an internal hydrogen bond in the cocaine molecule, which may facilitate its passage across hydrophobic barriers like the blood-brain barrier by shielding its hydrophilic parts. semanticscholar.orgrsc.org The amine hydrogen of protonated cocaine forms a moderately strong hydrogen bond with water, with a bond length of about 2.16 Å. semanticscholar.org

Molecular Dynamics Simulations of Membrane Permeation

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic process of how molecules like Cocaine(1+) permeate lipid bilayers, which form the basis of cell membranes. rsc.orgulisboa.pt These simulations can model the system at an atomic level, providing insights into diffusion pathways, energy barriers, and conformational changes. rsc.orgnih.gov

Diffusion Pathways Across Lipid Bilayers

MD simulations, often using techniques like umbrella sampling, are employed to compute the free energy surface (potential of mean force) for the permeation of both neutral and protonated cocaine across a model lipid bilayer, such as one made of dimyristoylphosphatidylcholine (B1235183) (DMPC). rsc.orgrsc.orgcolab.ws These studies show that Cocaine(1+) initially enters the hydrophilic headgroup region of the lipid bilayer. rsc.org Subsequently, it is thought to lose its proton and move into the hydrophobic core of the membrane as the neutral species. rsc.org The molecule is predominantly in its charged form in the aqueous phase and in its neutral form within the membrane. rsc.org

pH-Dependent Transport Rates and Energy Barriers

The transport of cocaine across a membrane is a pH-dependent process. rsc.org MD simulations have quantified the energy barriers for this process. For permeation across a DMPC bilayer, an entry barrier of 2.0 kcal/mol and an exit barrier of 4.1 kcal/mol have been calculated for Cocaine(1+). rsc.orgrsc.orgcolab.ws Within the membrane itself, the neutral form faces a barrier of 3.5 kcal/mol. rsc.orgrsc.orgcolab.ws

These energy barriers are influenced by the pH of the aqueous phases on either side of the membrane. rsc.org A lower pH on the exit side can lower the exit barrier, thus facilitating transport. rsc.org This pH gradient-driven transport is a key finding, suggesting that a pH difference can be a driving force for cocaine to cross membranes. rsc.org The typical timescale for a single passage event is estimated to be around 0.1 milliseconds. rsc.orgrsc.orgcolab.ws

| Process | Energy Barrier (kcal/mol) |

|---|---|

| Entry of Cocaine(1+) into hydrophilic region | 2.0 |

| Diffusion of neutral cocaine within the membrane | 3.5 |

| Exit of Cocaine(1+) from the membrane | 4.1 |

Conformational Changes During Transmembrane Passage

The conformation of the cocaine molecule is not static and can change as it interacts with different environments. Studies combining experimental data with computational modeling suggest that the conformation of cocaine in solution may differ from its crystal structure. researchgate.net During membrane permeation, the flexibility of the molecule allows it to adapt to the transition from a hydrophilic to a hydrophobic environment. semanticscholar.orgrsc.org

The binding of cocaine to transport proteins, such as the dopamine (B1211576) transporter (DAT), can also induce conformational changes in the transporter itself. pnas.orgacs.orgnih.govnih.gov MD simulations have been used to study these changes, revealing that different inhibitors can stabilize distinct conformations of the transporter. nih.gov For instance, cocaine binding can increase the accessibility of certain residues on the transporter, indicating a conformational shift. pnas.org These simulations, in conjunction with experimental techniques, help to elucidate the complex structural dynamics of cocaine's interaction with biological membranes and transporters. nih.govnih.gov

Ligand-Protein Interaction Modeling of Cocaine(1+)

Modeling the interaction between Cocaine(1+) and proteins, particularly neurotransmitter transporters, is crucial for understanding its mechanism of action. These computational studies help to visualize and analyze the binding process, the conformational changes in the protein, and the specific molecular interactions that are key to the ligand's inhibitory effects.

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been pivotal in identifying and characterizing the binding site of Cocaine(1+) within the dopamine transporter (DAT). Early models, based on the high-resolution structure of a bacterial homolog, LeuT, suggested that the binding site for cocaine and its analogs is located deep within a pocket formed by transmembrane domains (TMDs) 1, 3, 6, and 8. nih.govresearchgate.netku.dk This site significantly overlaps with the binding site for the natural substrate, dopamine. nih.govresearchgate.netku.dk

Key residues within this central S1 binding site that interact with Cocaine(1+) have been identified. nih.govnih.govplos.org Molecular docking models predict a polar interaction between the protonated amine of Cocaine(1+) and the side chain of Aspartate 79 (Asp79). nih.gov The benzoyl ester group of cocaine is often found buried among hydrophobic residues such as Leucine 80, Phenylalanine 155, Tyrosine 156, Isoleucine 159, and Phenylalanine 330. nih.gov Meanwhile, the methyl ester group makes close contact with the side chains of Phenylalanine 155, Phenylalanine 472, Leucine 475, and Tryptophan 84. nih.gov

Some computational studies have proposed the existence of alternative or allosteric binding sites for cocaine on DAT. nih.govacs.orgacs.org One study identified a new allosteric site on the surface of the Drosophila melanogaster DAT, where cocaine binding is dominated by interactions with hydrophobic residues. acs.org Binding to this site was found to allosterically reduce the affinity of the central binding pocket for both dopamine and cocaine. acs.org Another modeling study suggested an initial binding site for cocaine in the vestibule pocket formed by helices 1, 3, 6, and 8, near the extracellular side of DAT, which does not overlap with the dopamine binding site. nih.govacs.org From this initial site, cocaine might then move to the primary dopamine-binding site after conformational changes in the transporter. nih.govacs.org

Table 1: Key Amino Acid Residues in the Dopamine Transporter (DAT) Interacting with Cocaine(1+)

| Interacting Residue | Location (TMD) | Type of Interaction | Reference |

| Aspartate 79 (Asp79) | 1 | Polar interaction/Salt bridge with protonated amine | nih.gov |

| Tyrosine 156 (Tyr156) | 3 | Aromatic stacking, Hydrophobic | nih.govnih.gov |

| Phenylalanine 155 (Phe155) | 3 | Hydrophobic | nih.gov |

| Leucine 80 (Leu80) | 1 | Hydrophobic | nih.gov |

| Tryptophan 84 (Trp84) | 1 | Hydrophobic | nih.gov |

| Phenylalanine 330 (Phe330) | 6 | Hydrophobic | nih.gov |

| Isoleucine 159 (Ile159) | 3 | Hydrophobic | nih.gov |

| Phenylalanine 472 (Phe472) | 10 | Hydrophobic | nih.gov |

| Leucine 475 (Leu475) | 10 | Hydrophobic | nih.gov |

This table summarizes key residues identified through computational modeling studies that form the binding pocket for Cocaine(1+) in the dopamine transporter.

Molecular dynamics (MD) simulations provide insights into the dynamic changes that occur when Cocaine(1+) binds to a transporter protein. These simulations reveal that ligand binding is not a static event but a dynamic process that influences the protein's conformational landscape. acs.orgnih.gov

Upon binding, Cocaine(1+) tends to stabilize the transporter in an outward-facing conformation. researchgate.netplos.orgsemanticscholar.org This stabilization prevents the conformational changes necessary for dopamine translocation, effectively blocking reuptake. nih.govnih.gov For instance, studies on the serotonin (B10506) transporter (SERT), a homolog of DAT, have shown that competitive inhibitors like cocaine induce an outward-facing state. plos.org In contrast, substrates or some atypical inhibitors can promote an inward-facing or occluded state. nih.govplos.org

The interaction between Tyr156 and Asp79 in DAT is a crucial element in these conformational dynamics. In the dopamine-bound state, a hydrogen bond between these two residues helps to close the binding site from the extracellular side. nih.gov However, computational models suggest that the binding of Cocaine(1+) disrupts this hydrogen bond, leading to increased water permeation into the binding site and stabilizing an open, outward-facing conformation. nih.govnih.gov This mechanistic detail helps explain how Cocaine(1+) inhibits the transport cycle. Furthermore, cocaine exposure can trigger dynamic protein-protein associations, such as between the sigma-1 receptor and Kv1.2 potassium channels, which alters their distribution and function within the neuron. researchgate.netnih.gov

The protonation state of cocaine's tertiary amine is a critical determinant of its binding affinity and mechanism of action. With a pKa of approximately 8.5-8.6, cocaine exists predominantly in its protonated, cationic form (Cocaine(1+)) at physiological pH. acs.orgrsc.org

Computational and experimental studies have highlighted the importance of this protonation for high-affinity binding to DAT. acs.org The positively charged nitrogen of Cocaine(1+) is thought to form a key ionic interaction with the negatively charged Asp79 residue in the DAT binding pocket. nih.govacs.org This electrostatic interaction is a major contributor to the binding energy.